molecular formula C15H18F3N3S B11487778 5-Cyclopentyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

5-Cyclopentyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

Cat. No.: B11487778
M. Wt: 329.4 g/mol
InChI Key: IPPXIFHUYCOZAP-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is a chemical compound with the molecular formula C15H18F3N3S This compound is characterized by the presence of a cyclopentyl group, a trifluoromethyl-substituted phenyl ring, and a triazinane-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione typically involves the following steps:

    Formation of the Triazinane Core: The triazinane core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbon disulfide.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides under basic conditions.

    Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This step involves the use of trifluoromethyl-substituted phenyl halides in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazinane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopentyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-3-(3-trifluoromethyl-phenyl)-urea: Similar in structure but with a urea core instead of a triazinane-2-thione core.

    Cyclopentyl(3-fluoro-5-(trifluoromethyl)phenyl)methanone: Contains a cyclopentyl and trifluoromethyl-substituted phenyl group but with a methanone core.

Uniqueness

5-Cyclopentyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is unique due to its triazinane-2-thione core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18F3N3S

Molecular Weight

329.4 g/mol

IUPAC Name

5-cyclopentyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

InChI

InChI=1S/C15H18F3N3S/c16-15(17,18)11-4-3-7-13(8-11)21-10-20(9-19-14(21)22)12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,19,22)

InChI Key

IPPXIFHUYCOZAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CNC(=S)N(C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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